6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate
Description
The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is a structurally complex molecule featuring a pyran-4-one core linked to a pyrimidine ring via a thioether bridge. The benzoate ester substituent at position 3 of the pyran ring includes a 5-chloro-2-methoxy group, which introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects.
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S/c1-11-6-12(2)23-20(22-11)29-10-14-8-16(24)18(9-27-14)28-19(25)15-7-13(21)4-5-17(15)26-3/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBNRPYTZBUHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is a complex organic compound with notable potential in medicinal chemistry. Its unique structural features suggest various biological activities, including anticancer, antimicrobial, and receptor modulation effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyrimidine ring linked to a pyranone structure through a thioether group, further esterified with a chloro-methoxybenzoate moiety. Its molecular formula is with a molecular weight of approximately 426.89 g/mol. The presence of multiple functional groups indicates diverse chemical reactivity.
Biological Activity Overview
Preliminary studies and related compounds have demonstrated various biological activities:
- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Receptor Modulation : It has been identified as a functional antagonist for the apelin (APJ) receptor, which plays a role in cardiovascular regulation.
Case Studies
Research has indicated that derivatives of pyranones exhibit potent anticancer properties. For instance, one study evaluated several pyranone analogs for their cytotoxic effects on human leukemia cells (HL-60) and breast cancer cells (MCF-7):
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 11c | HL-60 | 1.02 | Induces apoptosis |
| 11c | NALM-6 | 0.27 | Cell cycle arrest at G2/M phase |
| Carboplatin | HL-60 | 2.9 | Standard reference |
| Carboplatin | MCF-7 | 7.0 | Standard reference |
The compound 11c , structurally similar to the target compound, demonstrated higher cytotoxicity than carboplatin in HL-60 and NALM-6 cell lines, indicating promising anticancer potential .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been evaluated. For example, a series of thiazolidinone derivatives were synthesized and tested against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 4a | Staphylococcus aureus | 200 |
| 4e | Escherichia coli | 400 |
These compounds showed moderate to good antimicrobial activity, suggesting that similar structural features in the target compound may confer comparable effects .
Receptor Modulation
The compound has been studied for its interaction with the apelin receptor (APJ), which is implicated in cardiovascular health:
- Selectivity : It was found to be over 37-fold selective for the APJ receptor compared to the angiotensin II type 1 receptor.
- Binding Affinity : The compound displayed no significant binding to other GPCRs, indicating a specific mechanism of action .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Cell Cycle Modulation : Induction of apoptosis and cell cycle arrest in cancer cells.
- Receptor Interaction : Binding to specific receptors can modulate physiological pathways related to cardiovascular health.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The presence of the thioether linkage enhances its reactivity and potential to inhibit bacterial growth. Studies have shown significant activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 50 μg/mL.
- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies on human cancer cell lines demonstrated that it inhibits cell proliferation by activating mitochondrial pathways, leading to cytochrome c release and subsequent apoptosis.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. Spectrophotometric assays indicated a reduction in AChE activity by approximately 70% at a concentration of 10 μM.
Case Studies
- Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against Escherichia coli and Staphylococcus aureus, confirming its potential as an antibacterial agent.
- Anticancer Mechanism : In vitro experiments revealed that the compound inhibits cancer cell growth through mitochondrial dysfunction, providing insights into its potential use in cancer therapy.
- Enzyme Inhibition Assays : The ability of the compound to inhibit AChE was confirmed through spectrophotometric methods, indicating its promise for treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation in Benzoate Derivatives
A close analog, 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate (), replaces the 5-chloro-2-methoxy substituent with 5-bromo-2-chloro groups. This substitution alters electronic properties: bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce steric hindrance but increase lipophilicity.
Core Structural Modifications: Thiazolo-Pyrimidine Derivatives
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (–9) replaces the pyran-4-one core with a fused thiazolo-pyrimidine system. Crystallographic data reveal a flattened boat conformation in the pyrimidine ring and an 80.94° dihedral angle between the thiazolopyrimidine and benzene rings, suggesting reduced planarity compared to the target compound. Such conformational differences may influence solubility and intermolecular interactions .
Pyrimidinone Derivatives with Pharmacological Activity
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () shares a pyrimidinone core but lacks the thioether bridge and benzoate ester. The presence of a chlorophenyl group enhances hydrophobic interactions, while the tetrahydropyrimidine ring offers conformational flexibility. This compound has demonstrated antimicrobial and antitumor activity, highlighting the importance of substituent positioning in bioactivity .
Physicochemical and Crystallographic Properties
Crystallographic studies on related compounds (e.g., –9) reveal key structural insights:
- Planarity and packing : The pyran-4-one core in the target compound likely adopts a planar conformation, promoting π-π stacking. In contrast, thiazolo-pyrimidine derivatives exhibit puckered rings, reducing crystal packing efficiency.
- Hydrogen bonding : Methoxy and carbonyl groups in the target compound may form C–H···O interactions, as seen in similar structures (), enhancing thermal stability.
Pharmacological Implications
- Anticancer activity : Thiazolo-pyrimidine systems (–9) inhibit kinase pathways, suggesting the target compound’s pyrimidine-thioether motif could be explored in oncology.
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound can be dissected into three primary components:
- Pyranone core (4-oxo-4H-pyran-3-ol)
- Thioether-linked pyrimidine ((4,6-dimethylpyrimidin-2-yl)thio)methyl
- 5-Chloro-2-methoxybenzoyl ester
Retrosynthetic pathways suggest modular assembly through esterification, nucleophilic substitution, and cyclization reactions.
Synthesis of the Pyranone Core
The pyranone scaffold is typically synthesized via cyclization of β-keto esters or diketones. A representative protocol involves:
Reaction:
Ethyl acetoacetate and malonaldehyde undergo acid-catalyzed cyclization in acetic anhydride to yield 4-oxo-4H-pyran-3-yl acetate, followed by hydrolysis to the free hydroxyl derivative.
Optimization:
- Catalyst: Concentrated sulfuric acid (yield: 68–72%)
- Temperature: 80–90°C for 6 hours
Preparation of (4,6-Dimethylpyrimidin-2-yl)thiol
The pyrimidine-thiol component is synthesized via cyclocondensation:
Reaction:
Guanidine carbonate reacts with ethyl acetoacetate and carbon disulfide in ethanol under reflux to form 2-mercapto-4,6-dimethylpyrimidine.
Conditions:
| Reagent | Quantity | Solvent | Time | Yield |
|---|---|---|---|---|
| Guanidine carbonate | 1.2 eq | Ethanol | 8 h | 85% |
| Carbon disulfide | 2.5 eq |
Purification via recrystallization (ethanol/water) achieves >95% purity.
Thioether Formation on the Pyranone Core
The thioether linkage is established through nucleophilic substitution:
Reaction:
4-Oxo-4H-pyran-3-ol reacts with bromomethyl pyrimidine-thiol in the presence of a base.
Protocol:
- Bromination: Pyran-3-ol is treated with PBr₃ in dichloromethane to form 3-bromomethyl-4H-pyran-4-one.
- Substitution: Brominated pyranone reacts with sodium pyrimidine-2-thiolate in DMF at 60°C for 12 hours.
Yield Optimization:
- Base: K₂CO₃ (2.5 eq) improves thiolate nucleophilicity (yield: 78%)
- Solvent: Anhydrous DMF minimizes hydrolysis
Synthesis of 5-Chloro-2-methoxybenzoyl Chloride
The benzoate moiety is derived from 5-chloro-2-methoxybenzoic acid, adapted from patented methods:
Stepwise Process:
- Methylation: 5-Chlorosalicylic acid → methyl 5-chloro-2-methoxybenzoate using dimethyl sulfate in acetone (yield: 95%).
- Hydrolysis: Alkaline hydrolysis with NaOH yields 5-chloro-2-methoxybenzoic acid.
- Acyl Chloride Formation: Treatment with thionyl chloride (3 eq) in benzene under reflux (1 hour, 72% yield).
Esterification of Pyranone-Pyrimidine Intermediate
The final esterification employs Schotten-Baumann conditions:
Reaction:
Pyranone-pyrimidine intermediate reacts with 5-chloro-2-methoxybenzoyl chloride in dichloromethane and aqueous NaHCO₃.
Data:
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂/H₂O (2:1) |
| Temperature | 0°C → RT |
| Time | 4 hours |
| Yield | 65–70% |
Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the product.
Comparative Analysis of Synthetic Routes
Alternative methodologies from analogous compounds reveal critical insights:
Route Efficiency:
| Step | Yield Range | Key Challenge |
|---|---|---|
| Pyranone synthesis | 68–72% | Competing polymerization |
| Thioether formation | 70–78% | Bromination selectivity |
| Esterification | 65–70% | Acyl chloride stability |
Solvent Impact:
- DMF vs. THF: DMF enhances thioether yields by 12% due to better solubility of intermediates.
- Aqueous vs. Anhydrous: Methylation under anhydrous conditions improves benzoate ester yield by 18%.
Scalability and Industrial Considerations
Scale-up challenges include:
- Exothermic Reactions: Bromination and acyl chloride formation require controlled cooling.
- Cost Drivers: Thionyl chloride and guanidine carbonate account for 40% of raw material costs.
Green Chemistry Alternatives:
- Replace thionyl chloride with catalytic PCl₃ (under investigation).
- Solvent recovery systems for DMF and dichloromethane.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, with key parameters including:
- Temperature control : Higher temperatures (e.g., reflux conditions) accelerate reaction rates but may degrade thermally sensitive intermediates .
- Catalyst selection : Acidic or basic catalysts (e.g., sodium acetate) improve yields in cyclization steps, as seen in analogous pyrimidine syntheses .
- Solvent systems : Polar aprotic solvents like DMF or acetic acid enhance solubility of intermediates, critical for coupling reactions involving the pyrimidine-thioether linkage .
- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethyl acetate/ethanol) ensures ≥95% purity .
Q. How can structural elucidation be performed for this compound?
A combination of techniques is required:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and dihedral angles (e.g., pyran-pyrimidine dihedral angles ~80–85°) .
- NMR spectroscopy : H and C NMR confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm; pyran carbonyl at δ 170–175 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~505.08) .
Q. What analytical techniques are suitable for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities <0.5% .
- TLC : Ethyl acetate/hexane (3:7) monitors reaction progress, with visualization via UV or iodine staining .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
SAR studies require systematic substitution of functional groups:
- Pyrimidine substituents : Compare 4,6-dimethyl vs. 4-methyl-6-ethyl analogs to assess steric effects on bioactivity .
- Methoxy vs. ethoxy groups : Evaluate electronic effects on solubility and target binding using logP calculations and docking studies .
- Thioether linkage : Replace sulfur with oxygen or methylene to probe its role in stability and intermolecular interactions .
Q. How to resolve contradictions in bioactivity data across studies?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., IC50 determination via fixed ATP concentrations in kinase assays) .
- Impurity interference : Re-test compounds after rigorous purification (e.g., HPLC) to exclude false positives/negatives .
- Solvent effects : Compare DMSO vs. aqueous solubility to identify artifacts in cellular uptake .
Q. What strategies stabilize this compound under physiological conditions?
- pH buffering : Maintain pH 7.4 in PBS to prevent hydrolysis of the ester group .
- Lyophilization : Improve shelf-life by removing water, which accelerates degradation via nucleophilic attack on the pyran ring .
- Co-crystallization : Co-formers like cyclodextrins enhance aqueous solubility and thermal stability .
Q. How to investigate the catalytic mechanism of its enzyme inhibition?
- Kinetic studies : Measure under varying substrate concentrations to identify competitive vs. non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) to enzymes like kinases or proteases .
- Molecular dynamics (MD) simulations : Model interactions between the pyrimidine-thioether moiety and active-site residues (e.g., hydrogen bonding with Asp86 in a kinase target) .
Methodological Challenges and Solutions
Addressing low yields in the final coupling step:
- Microwave-assisted synthesis : Reduces reaction time from 12 h to 2 h, minimizing side-product formation .
- Protecting groups : Temporarily block reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) during intermediate steps .
Overcoming solubility limitations in biological assays:
- DMSO stock solutions : Prepare 10 mM stocks and dilute in culture media (<0.1% DMSO) to avoid cytotoxicity .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
Identifying pharmacological targets:
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- CRISPR-Cas9 screening : Knock out candidate targets in cell lines to observe rescue of compound-induced phenotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
